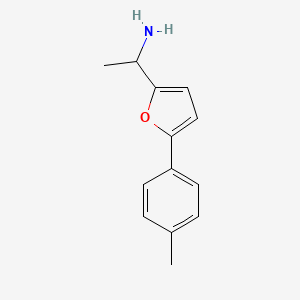
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is an organic compound with the molecular formula C13H15NO It features a furan ring substituted with a p-tolyl group and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.
Substitution with P-tolyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the p-tolyl group at the 5-position.
Introduction of Ethanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like acyl chlorides or aldehydes are used under acidic or basic conditions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated amines or alcohols.
Substitution: Amides, imines, or other substituted derivatives.
Applications De Recherche Scientifique
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is investigated for its use in organic electronics and as a building block for functional materials.
Biological Studies: Its biological activity is studied to understand its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mécanisme D'action
The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-methylfuran-2-yl)ethan-1-amine: Similar structure with a methyl group instead of a p-tolyl group.
1-(4-aminophenyl)ethan-1-one: Contains an aminophenyl group instead of a furan ring.
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Features a pyrazole ring with similar substituents.
Uniqueness
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is unique due to its specific combination of a furan ring, p-tolyl group, and ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-[5-(4-methylphenyl)furan-2-yl]ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8,10H,14H2,1-2H3 |
Clé InChI |
FJHNUUQNJUKQHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(O2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
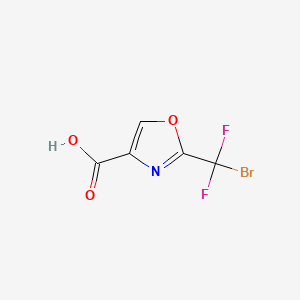
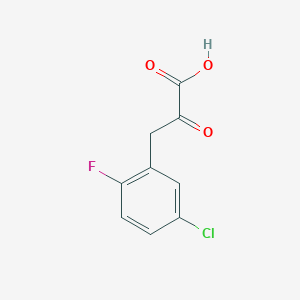

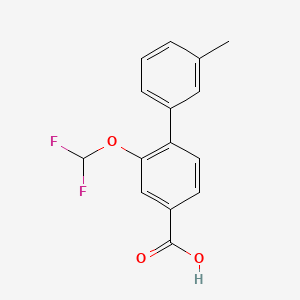
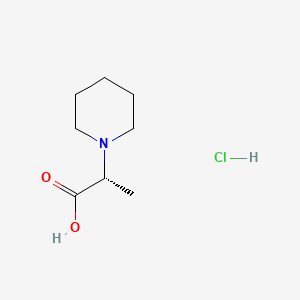
![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
